molecular formula C24H29N5O B2991551 2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2097925-27-2

2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2991551
CAS No.: 2097925-27-2
M. Wt: 403.53
InChI Key: IGJJHMMWFUTPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a synthetic chemical compound intended for research and development purposes in a laboratory setting. This structurally complex molecule features a cinnolinone core linked via a piperidine spacer to a tetrahydroquinoline carbonitrile group, making it a compound of significant interest in medicinal chemistry and drug discovery. Its potential research applications are based on this unique architecture, which may be explored for interactions with various enzymatic or receptor targets. As a preliminary research chemical, its specific biological activity, mechanism of action, and physicochemical properties must be characterized and verified by qualified researchers in a controlled environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

2-[4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c25-15-20-13-18-5-1-3-7-21(18)26-24(20)28-11-9-17(10-12-28)16-29-23(30)14-19-6-2-4-8-22(19)27-29/h13-14,17H,1-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJJHMMWFUTPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=C5CCCCC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

  • Piperidine Substituents: The compound in , 2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 2195882-15-4), replaces the hexahydrocinnolin group with a 4-cyclopropyl-6-oxopyrimidine.
  • Quinoline Derivatives: Compounds 19h and 19i in feature a 1,4-dihydroquinoline-3-carboxylic acid core with piperidinyl-methoxybenzyloxyimino substituents. The absence of a tetrahydroquinoline framework in these analogs may limit their conformational flexibility compared to the target compound .

Functional Group Influence

  • Cyano Group Positioning: The cyano group at position 3 in the target compound is conserved in analogs like 2-Amino-1-(3-methylphenyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (). However, the presence of additional amino and pyridinyl groups in the latter may enhance hydrogen-bonding interactions .
  • Aromatic vs. Aliphatic Substituents: The hexahydrocinnolin moiety in the target compound contrasts with aromatic substituents in 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (). The bromophenyl group increases lipophilicity, whereas the partially saturated cinnolin system in the target compound may improve solubility .

Physicochemical Properties

Property Target Compound Analog (19h)
Molecular Weight ~450 g/mol (estimated) 389.49 g/mol 525.21 g/mol
Key Functional Groups Cyano, hexahydrocinnolin-3-one Cyano, pyrimidinone Carboxylic acid, methoxybenzyl
Solubility Moderate (predicted) Likely lower (cyclopropyl group) Higher (polar carboxyl group)

Q & A

Q. What are the standard synthetic protocols for preparing this compound and its derivatives?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, derivatives with similar scaffolds are synthesized by reacting precursors (e.g., tetrahydroquinoline intermediates) with reagents like piperidine or hydrazine derivatives under reflux in absolute ethanol. Purification is achieved via recrystallization from ethanol or chromatography. Reaction parameters (e.g., molar ratios, catalyst concentration) must be optimized to avoid byproducts .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous structural confirmation, while 1H^1H- and 19F^{19}F-NMR spectroscopy are critical for verifying substituent positions and electronic environments. IR spectroscopy confirms functional groups (e.g., nitrile, carbonyl). Mass spectrometry validates molecular weight .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Use personal protective equipment (PPE: gloves, lab coat, goggles) and ensure adequate ventilation. Avoid skin/eye contact and inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in sealed containers away from ignition sources .

Q. How can researchers verify the purity of synthesized batches?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or LC-MS is standard. Melting point analysis and elemental analysis (C, H, N) further confirm purity. Thresholds for impurity profiles should align with ICH guidelines .

Q. What are the primary biological activities reported for structurally related compounds?

Methodological Answer: Analogous tetrahydroquinoline derivatives exhibit cardiotonic, anti-inflammatory, and calcium channel-modulating activities. Assays such as in vitro cell viability tests (e.g., MTT assay) and enzyme inhibition studies (e.g., COX-2) are used to evaluate these properties .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Methodological Answer: Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading. Studies suggest steric hindrance from substituents may not significantly impact yield, but kinetic control via slow addition of reagents can mitigate side reactions .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer: Cross-validate computational models (e.g., DFT-based NMR chemical shift predictions) with empirical data. If discrepancies arise, re-examine tautomeric equilibria or solvent effects. For X-ray data, refine crystallographic models to account for disorder or hydrogen bonding .

Q. How do polymorphic forms affect the compound’s bioavailability, and how are they characterized?

Methodological Answer: Polymorphs are identified via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Solvent-mediated crystallization screens (e.g., using ethanol/water mixtures) can isolate stable forms. In vitro dissolution studies compare bioavailability across polymorphs .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like kinases or GPCRs. Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds .

Q. How can researchers design assays to evaluate the compound’s pharmacokinetic properties?

Methodological Answer: Use Caco-2 cell monolayers for permeability studies, liver microsomes for metabolic stability tests, and plasma protein binding assays. LC-MS/MS quantifies compound levels in biological matrices. In vivo studies in rodent models assess half-life and clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.